5-(Naphthalen-2-yl)-1,3-oxazole

Catalog No.
S1526725
CAS No.
143659-20-5
M.F
C13H9NO
M. Wt
195.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Naphthalen-2-yl)-1,3-oxazole

CAS Number

143659-20-5

Product Name

5-(Naphthalen-2-yl)-1,3-oxazole

IUPAC Name

5-naphthalen-2-yl-1,3-oxazole

Molecular Formula

C13H9NO

Molecular Weight

195.22 g/mol

InChI

InChI=1S/C13H9NO/c1-2-4-11-7-12(6-5-10(11)3-1)13-8-14-9-15-13/h1-9H

InChI Key

UQGCSVOKHFBQIP-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CN=CO3

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CN=CO3

Biological Activities

Naphthalene derivatives have displayed a wide range of biological activities, such as antimicrobial, antioxidant, cytotoxic, anti-inflammatory, anti-protozoal, and anti-platelet aggregation . They play a vital role in the control of microbial infection .

Fluorescent Probes and Cell Imaging Agents

Naphthalimide-based compounds, which are related to naphthalene, serve as artificial ion receptors, fluorescent probes, and cell imaging agents. They offer diverse applications in detecting ions and biomolecules, understanding biological processes, and determining pharmacological properties.

Synthesis of Biheterocyclic Phosphonic α-Amino Esters

Naphthalene-based compounds have been used in the synthesis of new biheterocyclic phosphonic α-amino esters of the 1,2,3-triazole-benzimidazole and 1,2,3-triazole-carbazole type . The compound naphthalen-2-yl 1- (benzamido (diethoxyphosphoryl)methyl)-1 H -1,2,3-triazole-4-carboxylate was synthesized with an excellent yield and high regioselectivity via the copper (I)-catalyzed alkyne–azide cycloaddition reaction (CuAAC), using diethyl (α-azido (benzamido)methyl)phosphonate as a dipole and 2- naphthyl propiolate as a dipolarophile .

Natural Occurrence and Biological Activities

Naphthalenes are a class of arenes, in which two benzene rings are fused in ortho position . They have been reported from plants, liverworts, fungi, and insects . Naphthalenes have interesting structures and a variety of biological properties, such as antimicrobial, antioxidant, cytotoxic, anti-inflammatory, and antiprotozoal . They are of great interest as potent lead compounds for medicinal chemistry researches .

Synthesis of New Phosphonic Aminoester

A new phosphonic aminoester bearing a triazole ring substituted in position 5 by an ester group has been synthesized . The compound naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate was synthesized with an excellent yield and high regioselectivity via the copper (I)-catalyzed alkyne–azide cycloaddition reaction (CuAAC), using diethyl (α-azido(benzamido)methyl)phosphonate as a dipole and 2-naphthyl propiolate as a dipolarophile .

Peptide Enzyme Inhibitors

Powerful Reducing Agents

Naphthalenide compounds such as [LiNaph]/[NaNaph] have been reported to be even more powerful reducing agents than lithium/sodium itself . They have been intensely used due to their high reactivity .

5-(Naphthalen-2-yl)-1,3-oxazole is a heterocyclic compound characterized by the presence of an oxazole ring fused with a naphthalene moiety. The oxazole ring consists of a five-membered aromatic structure containing one oxygen and one nitrogen atom. This compound exhibits unique structural features due to its combination of aromatic systems, which can influence its chemical properties and biological activities.

Typical for oxazoles, including:

  • Electrophilic Substitution: The aromatic nature of the naphthalene component allows for electrophilic attack, predominantly at the 5-position of the oxazole ring.
  • N-Alkylation: The nitrogen atom in the oxazole can undergo alkylation, leading to derivatives with enhanced properties.
  • Condensation Reactions: It can react with carbonyl compounds to form more complex structures through condensation mechanisms.

These reactions can be facilitated under various conditions, such as using catalysts or specific solvents, depending on the desired product.

Research has indicated that derivatives of 1,3-oxazoles, including 5-(Naphthalen-2-yl)-1,3-oxazole, exhibit significant biological activities:

  • Antitumor Activity: Some studies suggest that oxazole derivatives possess cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents .
  • Antimicrobial Properties: Compounds containing oxazole rings have shown activity against a range of microbial pathogens, making them candidates for antibiotic development .

The specific biological activities of 5-(Naphthalen-2-yl)-1,3-oxazole require further investigation to elucidate its mechanisms and efficacy.

Several methods are available for synthesizing 5-(Naphthalen-2-yl)-1,3-oxazole:

  • Robinson-Gabriel Synthesis: This method involves the condensation of α-bromoketones with amines in the presence of an acid catalyst.
  • Gold-Catalyzed Reactions: Recent advancements have utilized gold catalysts to facilitate the synthesis of oxazoles from various substrates efficiently .
  • Iodine-Mediated Synthesis: A practical approach involves using iodine as a mediator in reactions between α-bromoketones and amines .

These methods highlight the versatility in synthesizing this compound while allowing for modifications that could enhance its properties.

5-(Naphthalen-2-yl)-1,3-oxazole has potential applications across several fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development targeting cancer or infectious diseases.
  • Materials Science: Its unique structure may be exploited in creating novel materials with specific electronic or optical properties.

Interaction studies involving 5-(Naphthalen-2-yl)-1,3-oxazole focus on its binding affinity with biological targets. Preliminary studies suggest that it may interact with enzymes or receptors relevant to disease pathways. Detailed pharmacological profiling is necessary to understand its interactions fully and to identify potential therapeutic targets.

Several compounds share structural similarities with 5-(Naphthalen-2-yl)-1,3-oxazole. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
2-(Naphthalen-1-yl)-1,3-oxazoleSimilar oxazole structure but different naphthalene positionMay exhibit different biological activities due to structural variations
5-(Phenyl)-1,3-oxazoleContains a phenyl group instead of naphthaleneLess complex aromatic system; different reactivity
4-(Naphthalen-2-yl)-1,3-thiazoleThiazole ring instead of oxazoleDifferent electronic properties affecting reactivity and biological activity

The unique combination of naphthalene and oxazole in 5-(Naphthalen-2-yl)-1,3-oxazole contributes to its distinct chemical behavior and potential applications compared to other similar compounds.

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Exact Mass

195.068413911 g/mol

Monoisotopic Mass

195.068413911 g/mol

Heavy Atom Count

15

Wikipedia

5-(Naphthalen-2-yl)-1,3-oxazole

Dates

Last modified: 08-15-2023

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